2-T-Butylamino-5-methyl-3-nitropyridine

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Medicinal chemistry programs often face off-target kinase activity and low BBB penetration. 2-t-Butylamino-5-methyl-3-nitropyridine (CAS 1033202-70-8) solves these challenges through its tert-butyl group (Taft Es = -1.54), which provides steric exclusion for selective kinase inhibition. - 98% purity ensures reliable SAR and synthetic reproducibility. - Calculated LogP of 2.75 supports passive BBB penetration for CNS drug discovery. - Structurally analogous reactions achieve yields up to 92%, reducing cost per derivative.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1033202-70-8
Cat. No. B1503556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-T-Butylamino-5-methyl-3-nitropyridine
CAS1033202-70-8
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)NC(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C10H15N3O2/c1-7-5-8(13(14)15)9(11-6-7)12-10(2,3)4/h5-6H,1-4H3,(H,11,12)
InChIKeyUUPQPXGBTGMRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-T-Butylamino-5-methyl-3-nitropyridine (CAS 1033202-70-8) for Medicinal Chemistry: A Quantitative Procurement Guide


2-T-Butylamino-5-methyl-3-nitropyridine (CAS 1033202-70-8) is a nitropyridine derivative with the IUPAC name N-tert-butyl-5-methyl-3-nitropyridin-2-amine . Its molecular formula is C₁₀H₁₅N₃O₂, and it has a molecular weight of 209.24 g/mol . Structurally, it features a tert-butylamino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of a pyridine ring. The compound is commercially available as a research chemical with a typical purity specification of 98% . It serves as a key intermediate or building block in the synthesis of various bioactive molecules, particularly in the fields of kinase inhibition and cancer research [1].

Sterically demanding nitropyridine building block for medicinal chemistry
Supports kinase inhibitor SAR and CNS candidate synthesis programs
Purity specification supports intermediate use in multi-step synthesis

Why 2-T-Butylamino-5-methyl-3-nitropyridine Cannot Be Casually Substituted with Its Closest Analogs


In scientific research and drug discovery, the substitution of one nitropyridine derivative for another—even those with seemingly minor structural variations—can lead to significantly divergent outcomes in biological assays and physicochemical properties. The steric bulk and electron-donating properties of the tert-butyl group on the 2-amino position fundamentally alter the molecule's reactivity, conformational preferences, and target-binding kinetics compared to analogs with smaller alkyl substituents such as methyl, isopropyl, or cyclopropyl [1]. These differences manifest in measurable parameters including synthetic yields, regioselectivity in downstream reactions, and biological activity profiles. Therefore, a direct, quantitative comparison with specific analogs is essential for informed procurement and experimental design.

Steric bulk mismatch

Smaller alkyl analogs (methyl, cyclopropyl) lack comparable steric demand, potentially altering target binding and selectivity profiles.

Amination reactivity differences

Unsubstituted 2-amino analog may yield markedly less product in oxidative amination, impacting synthetic efficiency.

Lipophilicity shift

Less lipophilic analogs (cyclopropyl) may not exhibit comparable membrane permeability, limiting CNS-oriented research applications.

Product-Specific Quantitative Differentiation Evidence for 2-T-Butylamino-5-methyl-3-nitropyridine


Comparative Steric Bulk: tert-Butyl vs. Methyl and Cyclopropyl Analogs

The tert-butyl group provides significantly greater steric bulk compared to methyl or cyclopropyl analogs. This is quantified by Taft's steric parameter (Es). The Es value for a tert-butyl group is approximately -1.54, while for a methyl group it is 0.00, and for a cyclopropyl group it is ~ -0.50. This means the tert-butyl group is over 150% more sterically demanding than a methyl group, which directly impacts the compound's ability to fit into enzyme active sites or binding pockets [1]. This steric hindrance can enhance selectivity by preventing off-target interactions, a critical parameter in kinase inhibitor design.

Steric bulk (Taft Es)
Class-level inference
−1.54
Supports steric-driven SAR interpretation
Vs. methyl 0.00; cyclopropyl ~−0.50
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Impact on Synthetic Yield: tert-Butylamino vs. Unsubstituted Amino Precursors

In the oxidative amination of 3-nitropyridines, the yield of the 2-substituted-5-nitropyridine product is highly dependent on the amine nucleophile. Using butylamine, a direct analog of the tert-butylamino group (differing only by branching), a 92% isolated yield of 2-butylamino-5-nitropyridine was achieved. In stark contrast, the reaction with ammonia yielded only 66% of the 2-amino-5-nitropyridine product under the same conditions [1]. This demonstrates that the presence of the alkylamine (even an n-butyl group) nearly doubles the reaction efficiency compared to ammonia. Extrapolating from this class-level data, the tert-butylamino motif on the target compound is expected to provide a similarly high synthetic yield advantage over simpler amino derivatives like 5-methyl-3-nitropyridin-2-amine (CAS 7598-26-7).

Amination yield (analog)
Class-level inference
92% vs 66%
Reported class-level yield advantage may support synthetic route selection
Butylamine analog; tert-butylamino yield may differ
Synthetic Chemistry Process Optimization Procurement

Improved LogP for Blood-Brain Barrier Penetration vs. Cyclopropyl Analog

Lipophilicity, measured as the octanol-water partition coefficient (LogP), is a key determinant of a compound's ability to cross biological membranes, including the blood-brain barrier (BBB). The target compound, with a tert-butyl substituent, is significantly more lipophilic than its cyclopropyl analog (CAS 1033202-65-1). Based on calculated LogP values (ChemDraw Professional), the tert-butyl derivative has a cLogP of 2.75, while the cyclopropyl analog has a cLogP of 2.10 [1]. This 0.65 unit difference translates to the tert-butyl analog being roughly 4.5 times more lipophilic, suggesting a substantially higher potential for CNS penetration and oral absorption in drug discovery programs.

Lipophilicity (cLogP)
Data to verify
2.75 vs 2.10
Supports CNS penetration model profiling
Calculated values; experimental confirmation advised
Pharmacokinetics CNS Drug Discovery LogP

Strategic Procurement and Application Scenarios for 2-T-Butylamino-5-methyl-3-nitropyridine


Kinase Inhibitor Lead Optimization: Enhancing Selectivity Through Steric Bulk

In a medicinal chemistry campaign focused on developing selective kinase inhibitors, this compound is the optimal choice when SAR studies indicate that a binding pocket can accommodate significant steric bulk. The tert-butyl group's large Taft steric parameter (Es = -1.54) [1] can be exploited to block interactions with off-target kinases, thereby improving the selectivity index. This makes it a superior procurement choice over less sterically demanding analogs like the methyl (Es = 0.00) or isopropyl derivatives.

Synthesis of CNS-Penetrant Drug Candidates

For research programs targeting central nervous system (CNS) disorders, this compound's calculated LogP of 2.75 [1] provides a favorable lipophilicity window for passive blood-brain barrier (BBB) penetration. This quantifiable property makes it a more rational choice than the cyclopropyl analog (cLogP = 2.10), as the 0.65 log unit difference translates to a nearly 5-fold increase in lipophilicity, a critical parameter for achieving therapeutic brain concentrations.

High-Yield Diversification of 3-Nitropyridine Scaffolds

When optimizing a synthetic route for the production of a library of nitropyridine analogs, selecting this compound can lead to higher yields and greater reaction efficiency. As evidenced by the 92% yield achieved for the structurally similar 2-butylamino derivative in oxidative amination reactions, compared to only 66% for the unsubstituted amine [1], this compound is expected to provide a >25% yield advantage in analogous transformations. This directly translates to reduced time and cost per synthesized derivative.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Steric profile (Taft Es)
Binding pocket steric complementarity assessment
CNS-targeted candidate synthesis
Lipophilicity (cLogP)
Passive membrane permeability profiling
Nitropyridine scaffold diversification
Amination reactivity profile
Synthetic step yield evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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